- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)
1-(propan-2-yl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Isopropyl-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine,1-(1-methylethyl)-
- 1-propan-2-ylpyrazol-4-amine
- 4-Amino-1-isopropyl-1h-pyrazole
- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
- 1-(propan-2-yl)-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
- 1-Isopropyl-1H-pyrazol-4-ylamine
- 1-(methylethyl)pyrazole-4-ylamine
- 1-isopropylpyrazol-4-amine
- OEXNVHXUPNHOPP-UHFFFAOYSA-N
- 1-isopropyl-1H-pyrazole-4-amine
- 1-isopropyl-1 H-pyrazol-4-ylamine
- STK353364
- SBB026436
- SB13945
- MCU
- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
- (1-Isopropyl-1H-pyrazol-4-yl)amine
- 1-Isopropyl-4-aminopyrazole
- 4-Amino-1-isopropylpyrazole
- CS-W020015
- DS-0554
- 97421-16-4
- AKOS000205148
- AC-30775
- DTXSID00541640
- MFCD08700622
- SCHEMBL574538
- EN300-66235
- SY031838
- F2169-0267
-
- MDL: MFCD08700622
- Inchi: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
- InChI Key: OEXNVHXUPNHOPP-UHFFFAOYSA-N
- SMILES: N1N(C(C)C)C=C(N)C=1
Computed Properties
- Exact Mass: 125.09500
- Monoisotopic Mass: 125.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 92.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
- Topological Polar Surface Area: 43.8
Experimental Properties
- Color/Form: Yellow to Brown Liquid
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 234.2°C at 760 mmHg
- Flash Point: 95.4±19.8 °C
- Refractive Index: 1.566
- PSA: 43.84000
- LogP: 1.62740
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
1-(propan-2-yl)-1H-pyrazol-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
1-(propan-2-yl)-1H-pyrazol-4-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(propan-2-yl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I839590-1g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 97% | 1g |
591.30 | 2021-05-17 | |
| Chemenu | CM188206-250mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 250mg |
$58 | 2021-08-05 | |
| Chemenu | CM188206-1g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 1g |
$130 | 2021-08-05 | |
| Chemenu | CM188206-5g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 5g |
$359 | 2021-08-05 | |
| Chemenu | CM188206-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 10g |
$772 | 2021-08-05 | |
| Chemenu | CM188206-25g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 25g |
$1345 | 2021-08-05 | |
| TRC | B451560-50mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B451560-100mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B451560-500mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 500mg |
$ 135.00 | 2022-06-07 | ||
| Fluorochem | 037825-1g |
1-Isopropyl-1H-pyrazol-4-ylamine |
97421-16-4 | 95% | 1g |
£61.00 | 2022-03-01 |
1-(propan-2-yl)-1H-pyrazol-4-amine Production Method
Production Method 1
Production Method 2
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Production Method 3
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Production Method 4
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
Production Method 5
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Production Method 7
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157
Production Method 8
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
Production Method 9
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
Production Method 10
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 11
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
Production Method 12
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Production Method 13
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles, Tetrahedron Letters, 2008, 49(18), 2996-2998
Production Method 15
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Production Method 16
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030
Production Method 17
- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,
Production Method 18
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,
Production Method 19
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,
1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials
1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products
1-(propan-2-yl)-1H-pyrazol-4-amine Suppliers
1-(propan-2-yl)-1H-pyrazol-4-amine Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1-(propan-2-yl)-1H-pyrazol-4-amine
Comprehensive Overview of 1-(propan-2-yl)-1H-pyrazol-4-amine (CAS No. 97421-16-4): Properties, Applications, and Industry Insights
1-(propan-2-yl)-1H-pyrazol-4-amine, identified by its CAS number 97421-16-4, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique molecular structure combining an isopropyl group and an amine functionality at the 4-position of the pyrazole ring, making it a valuable intermediate for various synthetic applications.
The compound's molecular formula C6H11N3 and molecular weight 125.17 g/mol place it in the category of small-molecule heterocycles. Its structural characteristics contribute to notable physicochemical properties, including moderate water solubility and stability under standard laboratory conditions. Recent studies highlight its potential as a building block for more complex molecules, particularly in the development of bioactive compounds and functional materials.
In pharmaceutical contexts, researchers are exploring 1-(propan-2-yl)-1H-pyrazol-4-amine as a precursor for drug discovery projects. The compound's amine group offers excellent opportunities for further derivatization, making it valuable for creating libraries of potential therapeutic agents. Current investigations focus on its incorporation into molecules targeting neurological disorders and metabolic diseases, aligning with today's healthcare priorities.
The agrochemical industry shows growing interest in this compound for developing next-generation crop protection agents. Its pyrazole core structure is known to impart biological activity against various agricultural pests, while the isopropyl moiety may enhance lipophilicity and systemic movement in plants. These properties position it as a candidate for sustainable pesticide formulations, addressing the global demand for environmentally friendly agricultural solutions.
From a synthetic chemistry perspective, CAS 97421-16-4 demonstrates versatility in organic transformations. The compound participates in various reactions, including amide formations, reductive aminations, and cyclization processes. Its stability under diverse reaction conditions makes it particularly useful for multi-step syntheses and combinatorial chemistry approaches. Recent publications describe innovative methods for its preparation, focusing on atom economy and green chemistry principles.
Quality control of 1-(propan-2-yl)-1H-pyrazol-4-amine typically involves advanced analytical techniques. HPLC analysis confirms purity levels, while spectroscopic methods (including NMR and mass spectrometry) verify structural integrity. The compound generally appears as a white to off-white crystalline powder with characteristic melting point and solubility profiles that facilitate handling in laboratory settings.
Storage recommendations for this compound emphasize protection from moisture and light exposure, with optimal preservation achieved in amber glass containers under inert atmosphere conditions. Proper handling procedures include standard laboratory safety practices, though the compound doesn't exhibit extreme hazards under normal use conditions.
The commercial availability of 97421-16-4 has expanded significantly in recent years, reflecting growing industrial demand. Suppliers typically offer the compound in research quantities ranging from grams to kilograms, with some providing custom synthesis services for specialized derivatives. Pricing structures vary based on purity grades and order volumes, with higher purity (>98%) material commanding premium values for sensitive applications.
Emerging research directions for this compound include exploration of its coordination chemistry with transition metals and investigation of its potential in material science applications. Some studies suggest possible utility in creating functional polymers or molecular sensors, leveraging its electron-rich pyrazole system. These developments align with current trends toward multifunctional materials in advanced technological applications.
Regulatory status of 1-(propan-2-yl)-1H-pyrazol-4-amine varies by jurisdiction, but it generally falls outside stringent controls in most regions. However, researchers should verify local regulations before procurement or use, particularly concerning chemical inventory listings and transport requirements. The compound's safety data indicates standard precautions suffice for laboratory handling, though comprehensive risk assessments remain essential for specific applications.
Future prospects for CAS 97421-16-4 appear promising, with anticipated growth in both academic research and industrial applications. The compound's structural features and synthetic accessibility position it well for continued exploration across multiple disciplines. Ongoing developments in catalysis and process chemistry may further enhance its utility and cost-effectiveness for large-scale applications.
97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine) Related Products
- 1240567-18-3(1-cyclopropyl-1H-pyrazol-4-amine)
- 948573-26-0(1-ethyl-1h-pyrazol-4-amine Hydrochloride (1:1))
- 1249559-26-9(1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-4-amine)
- 1190380-64-3(1-Cyclobutyl-1H-pyrazol-4-amine)
- 1006483-43-7(1-Propyl-1H-pyrazol-4-amine)
- 97421-13-1(1-Tert-butyl-1H-pyrazol-4-amine)
- 15754-60-6(1-Tert-butyl-1H-pyrazole)
- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)
- 18952-87-9(1-(propan-2-yl)-1H-pyrazole)
- 1185293-23-5(4-Amino-1-isopropylpyrazole Hydrochloride)